molecular formula C15H20F3NO2 B5398101 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol

3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol

Número de catálogo B5398101
Peso molecular: 303.32 g/mol
Clave InChI: HNMMXQKACPECIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.

Mecanismo De Acción

3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol is a selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that lead to the proliferation and survival of B-cells. Inhibition of BTK by 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol leads to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol leads to the suppression of B-cell receptor signaling, which results in the inhibition of B-cell proliferation and survival. Additionally, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell activation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has several advantages for lab experiments, including its high selectivity for BTK and its potent inhibitory activity against B-cell receptor signaling. Additionally, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been shown to have good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.

Direcciones Futuras

There are several future directions for the research and development of 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol. One potential direction is the further optimization of 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol to improve its potency and selectivity. Additionally, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol could be studied in combination with other therapies to enhance its efficacy in the treatment of various diseases. Finally, the safety and efficacy of 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol could be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer, autoimmune disorders, and inflammatory diseases.
Conclusion:
In conclusion, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol is a selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling. In preclinical studies, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has shown promising results in inhibiting B-cell receptor signaling and suppressing the growth of B-cell malignancies. Additionally, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases. Further research is needed to optimize 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol and evaluate its safety and efficacy in clinical trials.

Métodos De Síntesis

The synthesis of 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol involves several steps, starting with the reaction of 3-(trifluoromethyl)benzylamine with ethyl 4-chloro-3-oxobutanoate to produce 3-(trifluoromethyl)benzyl 4-chloro-3-oxobutanoate. This intermediate is then reacted with morpholine to form 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol. The final product is purified through column chromatography and recrystallization to obtain 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol in its pure form.

Aplicaciones Científicas De Investigación

3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has shown promising results in inhibiting B-cell receptor signaling and suppressing the growth of B-cell malignancies. Additionally, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.

Propiedades

IUPAC Name

3-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2/c16-15(17,18)13-4-1-3-12(9-13)10-14-11-19(5-2-7-20)6-8-21-14/h1,3-4,9,14,20H,2,5-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMMXQKACPECIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCO)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.